molecular formula C30H27NO B11608439 4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol

4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol

Cat. No.: B11608439
M. Wt: 417.5 g/mol
InChI Key: FBUNMTKYPFYKAM-UHFFFAOYSA-N
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Description

4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a dibenzylamino group attached to a diphenylbutynol backbone, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzylamine with a diphenylacetylene derivative under specific conditions to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne moiety can be reduced to form an alkene or alkane.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alkane.

Scientific Research Applications

4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol involves its interaction with specific molecular targets. The dibenzylamino group can interact with various enzymes or receptors, potentially modulating their activity. The diphenylbutynol backbone may also play a role in stabilizing these interactions, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dibenzylamino)-1,1-diphenylbut-2-yn-1-ol is unique due to its combination of a dibenzylamino group with a diphenylbutynol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H27NO

Molecular Weight

417.5 g/mol

IUPAC Name

4-(dibenzylamino)-1,1-diphenylbut-2-yn-1-ol

InChI

InChI=1S/C30H27NO/c32-30(28-18-9-3-10-19-28,29-20-11-4-12-21-29)22-13-23-31(24-26-14-5-1-6-15-26)25-27-16-7-2-8-17-27/h1-12,14-21,32H,23-25H2

InChI Key

FBUNMTKYPFYKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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